1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one

α-amylase inhibition antidiabetic carbohydrate metabolism

1,2-Dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-one (CAS 24838-20-8) is a fused heterocyclic compound comprising an indole moiety annulated with a 1,2,4-triazine ring bearing a carbonyl at the 3-position. This scaffold is recognized as a privileged structure in medicinal chemistry due to its planar, rigid conformation that facilitates π-π stacking and hydrogen bonding interactions with diverse biological targets.

Molecular Formula C9H6N4O
Molecular Weight 186.17
CAS No. 24838-20-8
Cat. No. B3349996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
CAS24838-20-8
Molecular FormulaC9H6N4O
Molecular Weight186.17
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NNC(=O)N=C3N2
InChIInChI=1S/C9H6N4O/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14)
InChIKeyVQTUJBNRPWJORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-one (CAS 24838-20-8): Procurement and Selection Considerations


1,2-Dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-one (CAS 24838-20-8) is a fused heterocyclic compound comprising an indole moiety annulated with a 1,2,4-triazine ring bearing a carbonyl at the 3-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry due to its planar, rigid conformation that facilitates π-π stacking and hydrogen bonding interactions with diverse biological targets [2]. The compound serves as a versatile synthetic intermediate for generating libraries of bioactive molecules with demonstrated activities including α-amylase inhibition, CD39 antagonism, and antiproliferative effects [3].

Why Generic Substitution Fails for 1,2-Dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-one (CAS 24838-20-8)


Attempting to substitute this compound with structurally similar triazinoindole analogs is scientifically unsound due to profound functional divergence imparted by subtle structural modifications. The parent 3-oxo derivative (CAS 24838-20-8) exhibits distinct chemical reactivity at the C3 position compared to its 3-thione counterpart, enabling divergent synthetic derivatization pathways that directly influence downstream biological activity [1]. Furthermore, within the same scaffold class, substitution patterns dramatically alter target selectivity: while 3-thioether derivatives demonstrate potent α-glucosidase inhibition, the unsubstituted 3-oxo core serves as the essential precursor for accessing α-amylase inhibitors with sub-micromolar potency [2]. Critically, substituent-dependent variations in lipophilicity have been quantitatively correlated with differential mutagenicity profiles across multiple Salmonella strains, confirming that even minor structural changes produce divergent safety and performance characteristics [3].

Quantitative Differentiation Evidence for 1,2-Dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-one (CAS 24838-20-8)


α-Amylase Inhibitory Activity of Triazinoindole Derivatives Synthesized from 3-Thione Precursor

Derivatives synthesized from the 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione scaffold (the 3-thione analog of CAS 24838-20-8) demonstrated α-amylase inhibitory activity that exceeds the standard drug acarbose. Specifically, the 4-fluoro-substituted derivative exhibited an IC50 of 16.14 ± 0.41 μg/mL compared to acarbose at 18.64 ± 0.42 μg/mL, representing a 13.4% improvement in potency [1]. The parent 3-oxo compound (CAS 24838-20-8) serves as the essential precursor for accessing analogous derivatives via alternative synthetic routes [2].

α-amylase inhibition antidiabetic carbohydrate metabolism

CD39 Enzymatic Inhibition by Triazinoindole-Based Compounds

A triazinoindole-based compound identified through virtual screening and in vitro enzymatic assays inhibited CD39 with an IC50 of 27.42 ± 5.52 μM, while a structural analog exhibited reduced potency with an IC50 of 79.24 ± 12.21 μM [1]. This 2.9-fold difference in potency highlights that minor structural modifications within the triazinoindole scaffold produce substantial functional divergence. The parent 1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-one core represents the foundational pharmacophore from which these differentiated CD39 inhibitors were derived [2].

CD39 inhibition adenosine pathway immuno-oncology

QSAR-Defined Mutagenicity Profile Differentiation Based on Lipophilicity

A quantitative structure-activity relationship (QSAR) analysis of 10 triazinoindole congeners with platelet antiaggregating activity revealed that lipophilicity of substituents significantly modulates mutagenic potential. Adaptive least-squares modeling across Salmonella typhimurium strains TA97, TA98, and TA100 established statistically robust equations correlating substituent properties with mutagenic outcomes [1]. This demonstrates that the base scaffold (CAS 24838-20-8) can be rationally functionalized to modulate safety-relevant properties, whereas uncharacterized analogs carry unknown mutagenicity risk.

QSAR mutagenicity safety profiling

Optimal Research and Procurement Application Scenarios for 1,2-Dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-one (CAS 24838-20-8)


Medicinal Chemistry Campaigns Targeting α-Amylase for Metabolic Disorders

Procure CAS 24838-20-8 as a synthetic starting material for generating libraries of α-amylase inhibitors with demonstrated potential to exceed acarbose potency. Derivatives synthesized from the structurally related 3-thione scaffold have achieved IC50 values as low as 16.14 μg/mL against α-amylase, outperforming acarbose (18.64 μg/mL) [1]. The 3-oxo core provides distinct reactivity for alternative derivatization strategies [2].

Immuno-Oncology Research Targeting the CD39-Adenosine Axis

Utilize CAS 24838-20-8 as a core pharmacophore for developing CD39 inhibitors in the tumor microenvironment. Triazinoindole-based compounds have demonstrated CD39 inhibition with IC50 values of 27.42 μM and functional validation in colorectal cancer cell lines HT29 and MC38 [3]. The scaffold's established activity in this emerging immune checkpoint pathway supports its use in hit-to-lead optimization programs.

Structure-Activity Relationship Studies with Predictive Safety Profiling

Employ CAS 24838-20-8 as a reference scaffold for systematic SAR investigations where mutagenicity risk can be rationally modulated. Validated QSAR models across multiple Salmonella strains demonstrate that substituent lipophilicity predictably influences mutagenic potential [4]. This enables procurement for projects requiring both activity optimization and parallel safety assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.